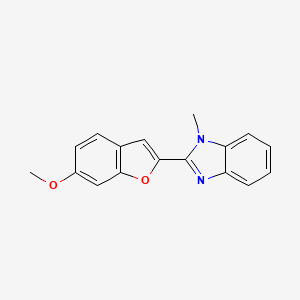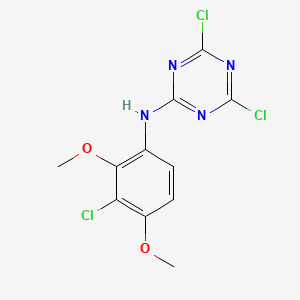
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- is a derivative of the triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chlorine and a chlorodimethoxyphenyl group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- typically involves the reaction of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents like acetone and bases such as sodium hydroxide. Microwave irradiation has been employed to enhance the reaction efficiency, resulting in higher yields and purity .
Analyse Des Réactions Chimiques
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired products.
Hydrogen Bonding: The presence of amine groups allows for hydrogen bonding, influencing its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- has been extensively studied for its antimicrobial, antimalarial, and anticancer properties . It is used in the synthesis of various biologically active molecules and polymers. In the field of medicine, it has shown potential as a therapeutic agent against multidrug-resistant bacterial strains .
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of key enzymes and disruption of cellular processes. The triazine ring interacts with molecular targets, leading to the inhibition of DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazine derivatives such as 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- and 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(4-methoxyphenyl)- . Compared to these, 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- exhibits unique properties due to the presence of the chlorodimethoxyphenyl group, which enhances its reactivity and biological activity.
Propriétés
Numéro CAS |
34178-08-0 |
|---|---|
Formule moléculaire |
C11H9Cl3N4O2 |
Poids moléculaire |
335.6 g/mol |
Nom IUPAC |
4,6-dichloro-N-(3-chloro-2,4-dimethoxyphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H9Cl3N4O2/c1-19-6-4-3-5(8(20-2)7(6)12)15-11-17-9(13)16-10(14)18-11/h3-4H,1-2H3,(H,15,16,17,18) |
Clé InChI |
DOEMKQCAVAETFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


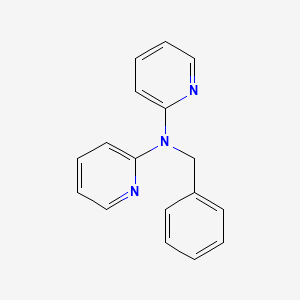


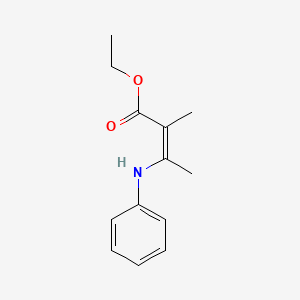
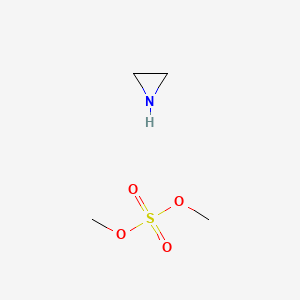
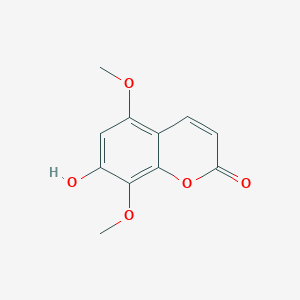
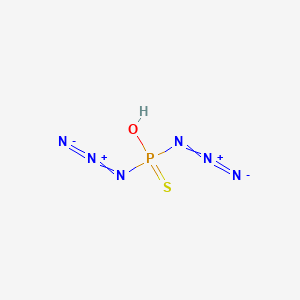
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
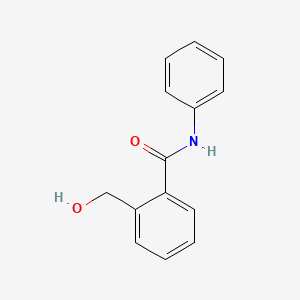
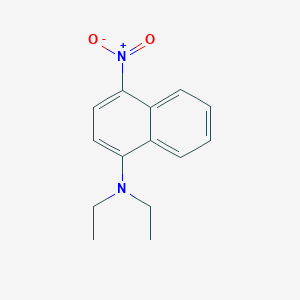
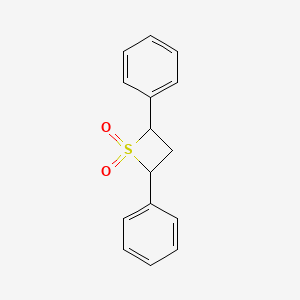
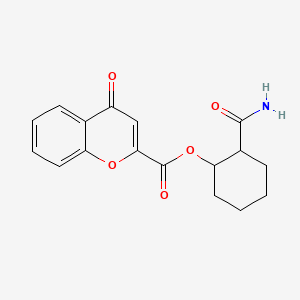
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
